2-(3-ACETYL-2-METHYL-1H-INDOL-1-YL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
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Overview
Description
2-(3-Acetyl-2-methyl-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features two indole moieties Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core can be acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the desired position.
Alkylation: The acetylated indole can then be alkylated using an appropriate alkyl halide under basic conditions to introduce the methyl group.
Coupling Reaction: Finally, the two indole moieties can be coupled together using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is not well-documented. indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: A simpler indole derivative with a single methyl group.
3-Acetylindole: An indole derivative with an acetyl group at the 3-position.
1,2,3,4-Tetrahydrocarbazole: A compound with a similar indole structure but with additional hydrogenation.
Uniqueness
2-(3-Acetyl-2-methyl-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its dual indole structure and specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-21(15(2)24)17-8-4-6-10-19(17)23(14)13-20(25)22-12-11-16-7-3-5-9-18(16)22/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAUDPGCPZVCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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